Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a chlorosulfonyl group, and a methoxypyrrolidine moiety, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonyl group is introduced through a chlorosulfonation reaction, which involves the reaction of the pyrrolidine derivative with chlorosulfonic acid under controlled conditions. The benzyl group is then attached via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent extraction and crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chlorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various benzylated derivatives
Scientific Research Applications
Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the pyrrolidine and chlorosulfonyl groups.
Chlorosulfonyl isocyanate: Contains the chlorosulfonyl group but differs in the rest of the structure.
Methoxypyrrolidine derivatives: Share the pyrrolidine ring but have different substituents.
Uniqueness
Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a methoxy group, which may contribute to its reactivity and biological effects. The structural characteristics can influence its interaction with biological targets, making it a subject of interest in drug design.
Research indicates that compounds similar to this compound can act as covalent inhibitors. These compounds often target specific proteins, modifying their function through irreversible binding. For instance, sulfonyl fluorides have been shown to engage in covalent modifications, which can lead to alterations in cellular pathways related to apoptosis and cell proliferation .
Antimicrobial Activity
Studies on related pyrrolidine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit activity against various bacterial strains and fungi, potentially due to their ability to disrupt cellular processes or inhibit essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may also be noteworthy. Compounds with similar structures have shown promise in reducing inflammation by modulating pathways involving prostaglandins and cytokines . This activity is particularly relevant for developing treatments for inflammatory diseases.
Cytotoxicity and Apoptosis Induction
Research has indicated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway of apoptosis, leading to programmed cell death . This property positions this compound as a potential candidate for anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted pyrrolidines, revealing that those with sulfonamide groups exhibited enhanced activity against resistant bacterial strains. This suggests that this compound could be effective against pathogens that are challenging to treat with conventional antibiotics.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound could significantly reduce cell viability by inducing apoptosis. The findings highlight the compound's potential as an anticancer agent through targeted protein interactions.
Research Findings Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Significant activity against bacteria and fungi | Disruption of cellular processes |
Anti-inflammatory | Reduction in inflammatory markers | Modulation of prostaglandin synthesis |
Cytotoxicity | Induction of apoptosis in cancer cells | Activation of caspases |
Properties
Molecular Formula |
C13H16ClNO5S |
---|---|
Molecular Weight |
333.79 g/mol |
IUPAC Name |
benzyl 3-chlorosulfonyl-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
MRTATIIMHXOISI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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